![molecular formula C19H29N3O3 B7929452 3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7929452.png)
3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
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Description
3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
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Biological Activity
3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 1353943-98-2, is a complex organic compound that exhibits potential biological activities. This compound features a pyrrolidine ring and an amino acid derivative, making it a candidate for various pharmacological applications. The following sections will detail its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H29N3O3
- Molecular Weight : 345.45 g/mol
- Structural Features : The compound contains a pyrrolidine ring, an amino acid moiety (specifically an isopropyl-amino group), and a benzyl ester group, which contribute to its unique chemical properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound may inhibit neuraminidase, an enzyme critical for viral replication. For instance, studies have shown that certain amino acid derivatives can effectively inhibit influenza virus neuraminidase, preventing the virus from spreading in host cells .
Toxicity and Safety Studies
Toxicological assessments are crucial for determining the safety profile of new compounds. A study focusing on benzyl esters indicated that while some derivatives exhibit toxicity at high doses, the specific compound has not been extensively studied in this context. However, general observations suggest that the carboxylic acid portion is less likely to contribute to toxicity due to its ready catabolism .
Case Study: Benzyl Ester Toxicity
A case study involving the repeated-dose toxicity of various benzyl esters found that significant toxic effects were observed at higher concentrations. The study established a No Observed Adverse Effect Level (NOAEL) for certain compounds within this class, which could provide a benchmark for assessing the safety of this compound in future research .
Potential Therapeutic Applications
Given its structural properties and preliminary biological activity data, this compound may have several therapeutic applications:
- Antiviral Agents : Due to its potential neuraminidase inhibition, it could be explored as a treatment option for viral infections such as influenza.
- Neuroprotective Agents : Amino acid derivatives are often investigated for their neuroprotective properties; thus, further studies could elucidate this compound's role in neuroprotection.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
benzyl 3-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)12-17-9-10-21(11-17)19(24)25-13-16-7-5-4-6-8-16/h4-8,14-15,17H,9-13,20H2,1-3H3/t15-,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSVAPIPCMEPNN-MYJWUSKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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